
5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran: is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran typically involves the chloromethylation of a benzopyran derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as the chlorinating agent. The presence of a catalyst, such as zinc chloride, can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries .
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate the interaction of small molecules with biological targets .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(Hydroxymethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- 5-(Bromomethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- 5-(Methoxymethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
Comparison: Compared to its analogs, 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran has a unique reactivity profile due to the presence of the chloromethyl group. This group is a better leaving group in substitution reactions, making the compound more versatile in synthetic applications . Additionally, the nitro group enhances its potential for redox reactions, which can be exploited in various chemical and biological contexts .
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-(chloromethyl)-7-nitro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H10ClNO3/c11-5-7-3-9(12(13)14)4-8-6-15-2-1-10(7)8/h3-4H,1-2,5-6H2 |
InChI Key |
RWNKIUQVXPJHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC(=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


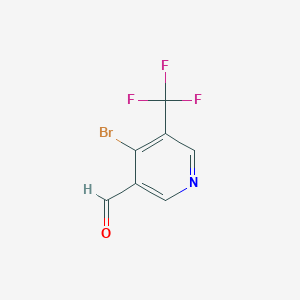
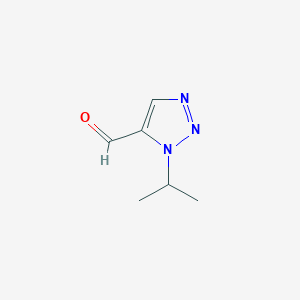

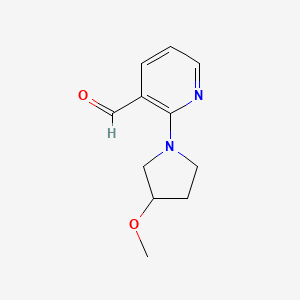

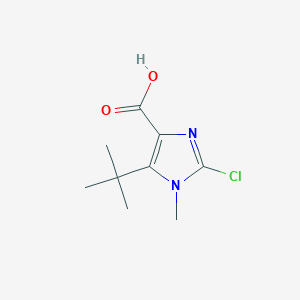
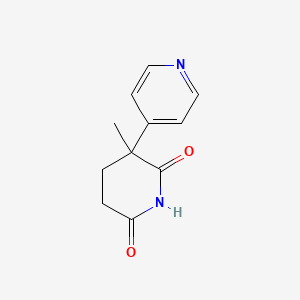


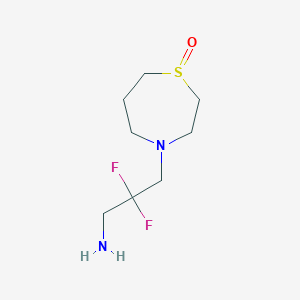
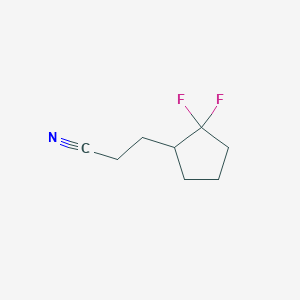

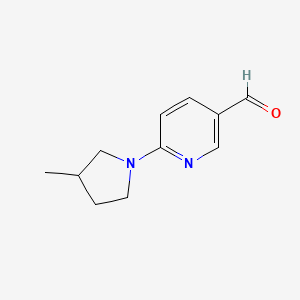
![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
